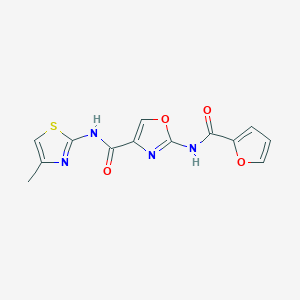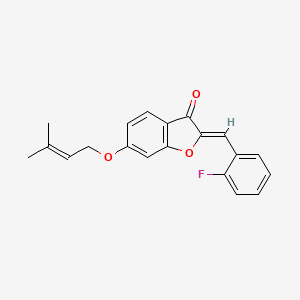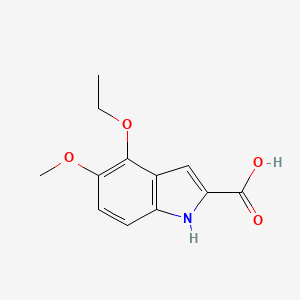
2-(furan-2-carboxamido)-N-(4-methylthiazol-2-yl)oxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Furan-2-carboxamido)-N-(4-methylthiazol-2-yl)oxazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biochemistry.
科学的研究の応用
Understanding Uremic Toxins and Nutritional Markers
In a study, 3-Carboxy-4-methyl-5-propyl-2-furanpropionate (CMPF), a metabolite of furan fatty acid, was examined for its role as a protein-bound uremic toxin and its interaction with free oxygen radicals, which can induce cell damage. The study explored the association between CMPF levels and biochemical and nutritional parameters, cardiovascular events, and mortality in hemodialysis patients. Notably, CMPF was positively correlated with nutritional parameters and lean mass but was not independently associated with albumin, prealbumin, creatinemia, and body mass index. Importantly, elevated serum CMPF was not associated with mortality and cardiovascular morbidity, indicating CMPF might not be a relevant uremic toxin in hemodialysis but could serve as a marker of a healthy diet and omega-3 intakes (Luce et al., 2018).
Metabolomic Responses to n-3 Fatty Acid Supplements
A study investigated the serum metabolomic changes in response to n-3 fatty acid supplements in Chinese patients with type 2 diabetes (T2D). The trial involved patients receiving fish oil (FO), flaxseed oil (FSO), or corn oil capsules (CO) and assessed serum metabolites before and after the intervention. Notably, the furan fatty acid metabolite CMPF was identified as a strong biomarker of fish oil intake. The study also observed that CMPF levels were significantly increased in the FO group compared with the CO group, and changes in CMPF during the intervention negatively correlated with changes in serum triglycerides. This highlights the potential role of CMPF and its association with metabolic markers, warranting further investigation (Zheng et al., 2016).
CMPF and β Cell Dysfunction in Diabetes
Research has shown that the furan fatty acid metabolite CMPF is elevated in individuals with gestational diabetes, impaired glucose tolerance, and type 2 diabetes. Elevated plasma levels of CMPF were found to induce glucose intolerance, impair glucose-stimulated insulin secretion, and decrease glucose utilization in mice. The study indicated that CMPF directly affects β cells, leading to impaired mitochondrial function, decreased glucose-induced ATP accumulation, and oxidative stress. These disruptions result in dysregulation of key transcription factors and reduced insulin biosynthesis. The study highlights the potential of CMPF as a link between β cell dysfunction and diabetes, suggesting that targeting its transport or treating with antioxidants could prevent CMPF-induced β cell dysfunction (Prentice et al., 2014).
CMPF and Glucose Metabolism in Metabolic Syndrome
A study investigated the association between plasma CMPF levels and glucose metabolism in individuals with features of metabolic syndrome. The study participants, who had impaired glucose metabolism and two other characteristics of the metabolic syndrome, were part of a dietary intervention focusing on fish consumption. The findings revealed that moderately elevated concentration of CMPF in plasma resulting from increased intake of fish was not harmful to glucose metabolism. In fact, elevated plasma CMPF concentration was associated with decreased 2-hour insulin concentration in oral glucose tolerance test, suggesting a potential beneficial aspect of CMPF in the context of metabolic syndrome (Lankinen et al., 2015).
特性
IUPAC Name |
2-(furan-2-carbonylamino)-N-(4-methyl-1,3-thiazol-2-yl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4S/c1-7-6-22-13(14-7)17-10(18)8-5-21-12(15-8)16-11(19)9-3-2-4-20-9/h2-6H,1H3,(H,14,17,18)(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXVCTSWNQNFDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=COC(=N2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(furan-2-carboxamido)-N-(4-methylthiazol-2-yl)oxazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2S,5R)-5-Phenyloxolan-2-yl]methanol](/img/structure/B2644359.png)
![Tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2644361.png)



![2-Chloro-N-[2-hydroxy-1-(oxolan-2-yl)ethyl]propanamide](/img/structure/B2644367.png)
![ethyl 5-amino-1-(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate](/img/structure/B2644369.png)

![2-Chloro-N-(2-ethylbutyl)-N-[(2-ethyltriazol-4-yl)methyl]acetamide](/img/structure/B2644374.png)

![2-{[4-Methyl-3-(piperidine-1-sulfonyl)phenyl]amino}-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2644377.png)
![2-Naphthalen-2-yloxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide](/img/structure/B2644378.png)